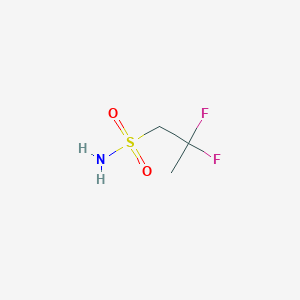

2,2-Difluoropropane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Difluoropropane-1-sulfonamide is a compound that is related to a class of chemicals that include fluorinated sulfonamides and sulfones. These compounds are of interest due to their potential applications in organic synthesis and material science. They often exhibit unique chemical and biological properties such as stability, lipophilicity, and bioavailability, which make them valuable in various fields including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of related fluorinated sulfonamide compounds has been explored in several studies. For instance, difluoromethyl 2-pyridyl sulfone has been used as a gem-difluoroolefination reagent for aldehydes and ketones, indicating the potential for creating double bonds adjacent to a difluoromethyl group . Additionally, a palladium-catalyzed ring-opening sulfonylation of gem-difluorocyclopropanes has been reported, which allows for the efficient construction of 2-fluoroallylic sulfones with diverse functional groups . These methods demonstrate the versatility of fluorinated sulfonamides in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of fluorinated sulfonamides can be quite complex. For example, the crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and related compounds have been studied, revealing insights into their electron delocalization and bond characteristics. These studies show that upon deprotonation, there is a shortening of the S-N bond due to electron delocalization from the nitrogen into the sulfur's 3d orbitals .

Chemical Reactions Analysis

Fluorinated sulfonamides can undergo various chemical reactions. Silver-catalyzed vinylic C-F bond activation has been used to synthesize 2-fluoroindoles from β,β-difluoro-o-sulfonamidostyrenes, demonstrating the reactivity of such compounds in cyclization reactions . Furthermore, the reactivity of trifluoromethanesulfonamide in forming heterocycles through condensation with carbonyl compounds has been highlighted, showing the potential for creating a wide range of heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-difluoropropane-1-sulfonamide and related compounds are influenced by the presence of fluorine atoms and the sulfonamide group. Fluorine's small size and high electronegativity contribute to the stability and lipophilicity of these molecules. The sulfonic acid functional group is also significant, finding use in materials such as proton-exchange membranes and surfactants, as well as in molecules with biological and pharmacological activities .

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Transformation

- Fire Fighting Foam Surfactant Transformation : Forafac®1157, a novel fluorinated surfactant developed to replace perfluorooctane sulfonate (PFOS) in aqueous film-forming foams, contains a major component identified as a 6:2 fluorotelomer sulfonamide alkylbetaine (6:2 FTAB). This study elucidated the structure of 6:2 FTAB and identified its major metabolites in blue mussel and turbot, as well as its photolytic transformation products under simulated Arctic conditions. Contrary to PFOS, 6:2 FTAB showed extensive metabolism in both organisms and environmental samples, suggesting different environmental and toxicological profiles for these compounds (Moe et al., 2012).

Chemical Properties and Applications

- Triflamides and Triflimides in Organic Chemistry : Triflamides, including N-trifluoromethanesulfonyl derivatives, hold a special position in organic chemistry due to their high NH-acidity, lipophilicity, catalytic activity, and specific chemical properties. They are used as reagents, efficient catalysts, or additives in numerous reactions. This review covers the synthesis and applications of triflamides and triflimides in organic chemistry, medicine, biochemistry, catalysis, and agriculture, highlighting their importance across various fields (Moskalik & Astakhova, 2022).

Novel Reagents in Organic Synthesis

- Difluoromethyl 2-pyridyl Sulfone as a Gem-Difluoroolefination Reagent : Difluoromethyl 2-pyridyl sulfone was identified as a novel and efficient gem-difluoroolefination reagent for aldehydes and ketones. This study demonstrates its use in organic synthesis, providing a new method for introducing difluoromethyl groups into various compounds. The fluorinated sulfinate intermediate formed in the reaction is relatively stable and can be observed by (19)F NMR, indicating potential applications in further synthetic processes (Zhao et al., 2010).

Safety and Hazards

The safety information for 2,2-Difluoropropane-1-sulfonamide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

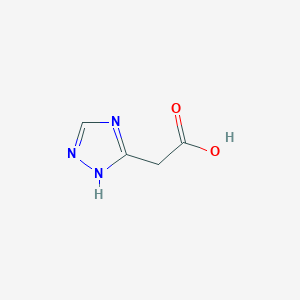

2,2-difluoropropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2NO2S/c1-3(4,5)2-9(6,7)8/h2H2,1H3,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGHKPNGHPYIBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoropropane-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2552029.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone](/img/structure/B2552030.png)

![N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide](/img/structure/B2552032.png)

![5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2552033.png)

![2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2552041.png)

![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2552042.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2552045.png)

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2552047.png)

![1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2552050.png)